molecular formula C21H15ClN2O3S2 B241428 4-chloro-N-(4-oxo-3,5-diphenyl-1,3-thiazolidin-2-ylidene)benzene-1-sulfonamide

4-chloro-N-(4-oxo-3,5-diphenyl-1,3-thiazolidin-2-ylidene)benzene-1-sulfonamide

Cat. No.: B241428
M. Wt: 442.9 g/mol
InChI Key: ADOPIQMSCCFUHR-XTQSDGFTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(4-oxo-3,5-diphenyl-1,3-thiazolidin-2-ylidene)benzene-1-sulfonamide is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-oxo-3,5-diphenyl-1,3-thiazolidin-2-ylidene)benzene-1-sulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-oxo-3,5-diphenyl-1,3-thiazolidine-2-thione. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-oxo-3,5-diphenyl-1,3-thiazolidin-2-ylidene)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Corresponding substituted derivatives with amines or thiols.

Scientific Research Applications

4-chloro-N-(4-oxo-3,5-diphenyl-1,3-thiazolidin-2-ylidene)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-oxo-3,5-diphenyl-1,3-thiazolidin-2-ylidene)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells. The exact molecular targets and pathways are still under investigation, but it is thought to interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: A class of compounds with similar structures and biological activities.

    Sulfonamides: Compounds containing the sulfonamide group, known for their antimicrobial properties.

    Benzene Derivatives: Compounds with benzene rings and various functional groups.

Uniqueness

4-chloro-N-(4-oxo-3,5-diphenyl-1,3-thiazolidin-2-ylidene)benzene-1-sulfonamide is unique due to its combination of a thiazolidinone core with a sulfonamide group and a chloro-substituted benzene ring.

Properties

Molecular Formula

C21H15ClN2O3S2

Molecular Weight

442.9 g/mol

IUPAC Name

(NE)-4-chloro-N-(4-oxo-3,5-diphenyl-1,3-thiazolidin-2-ylidene)benzenesulfonamide

InChI

InChI=1S/C21H15ClN2O3S2/c22-16-11-13-18(14-12-16)29(26,27)23-21-24(17-9-5-2-6-10-17)20(25)19(28-21)15-7-3-1-4-8-15/h1-14,19H/b23-21+

InChI Key

ADOPIQMSCCFUHR-XTQSDGFTSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2C(=O)N(/C(=N\S(=O)(=O)C3=CC=C(C=C3)Cl)/S2)C4=CC=CC=C4

SMILES

C1=CC=C(C=C1)C2C(=O)N(C(=NS(=O)(=O)C3=CC=C(C=C3)Cl)S2)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)N(C(=NS(=O)(=O)C3=CC=C(C=C3)Cl)S2)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.